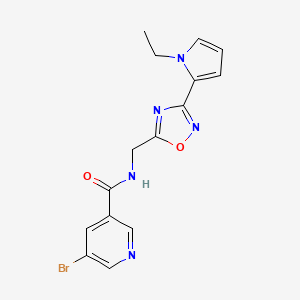
5-bromo-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide is a synthetic compound characterized by its bromo-substituted nicotinamide structure, coupled with a complex heterocyclic moiety. This unique amalgamation of structural elements imbues the compound with intriguing chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide typically begins with the functionalization of a nicotinamide derivative. The bromination process is performed under controlled conditions, using reagents like N-bromosuccinimide (NBS). The subsequent coupling with 1-ethyl-1H-pyrrole involves a condensation reaction facilitated by suitable catalysts.
The construction of the 1,2,4-oxadiazole ring is achieved through a cyclization reaction, involving the use of hydrazine derivatives and appropriate dehydrating agents. The final step includes linking the 1-ethyl-1H-pyrrole moiety with the nicotinamide backbone, performed under conditions that ensure the formation of the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound would involve the scaling-up of the aforementioned synthetic routes. Key considerations include the optimization of reaction conditions to enhance yield, the use of automated synthesis equipment, and stringent quality control measures to ensure the consistency of the final product.
化学反应分析
Types of Reactions:
Oxidation: : Under specific conditions, the compound can undergo oxidation reactions, leading to the formation of higher oxidation state products.
Reduction: : It can be reduced using standard reducing agents, converting certain functional groups to their corresponding reduced forms.
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide, with reactions performed under controlled temperature and pH conditions.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminium hydride are used, typically in inert atmospheres to prevent unwanted side reactions.
Substitution: : Nucleophiles like amines and thiols, under the influence of catalysts, can replace the bromine atom in the molecule.
Major Products Formed: The products of these reactions are diverse, depending on the nature of the substituents and the conditions employed. For instance, nucleophilic substitution can yield derivatives with varying functional groups, broadening the compound's chemical versatility.
科学研究应用
The compound's unique structure enables its application across various scientific fields:
Chemistry: : Utilized as a building block for the synthesis of more complex molecules, including potential pharmaceuticals.
Biology: : Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: : Explored as a lead compound in drug discovery, with potential therapeutic applications owing to its modulatory effects on biological pathways.
Industry: : Incorporated into materials science for the development of advanced materials with specific properties.
作用机制
The compound exerts its effects through interactions with specific molecular targets, including enzymes and receptors. Its mechanism involves the modulation of biochemical pathways, potentially leading to therapeutic effects. The exact molecular interactions can be elucidated through techniques like molecular docking and structure-activity relationship (SAR) studies.
相似化合物的比较
Similar Compounds:
5-Bromo-2-methyl-3-nitropyridine
5-Bromo-3-pyridyl-1H-pyrazole
5-Bromo-1H-indazole-3-carboxamide
Uniqueness: While these compounds share similar structural elements, 5-Bromo-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide stands out due to its specific arrangement of the pyrrole and oxadiazole moieties. This distinct configuration potentially imparts unique biological and chemical properties, making it a compound of significant interest in various research domains.
Conclusion
The exploration of this compound reveals a compound of intriguing complexity, with versatile applications spanning chemistry, biology, medicine, and industry. Understanding its synthesis, reactivity, and applications offers valuable insights into its potential as a research tool and therapeutic agent.
属性
IUPAC Name |
5-bromo-N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN5O2/c1-2-21-5-3-4-12(21)14-19-13(23-20-14)9-18-15(22)10-6-11(16)8-17-7-10/h3-8H,2,9H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLQVRNIJQPZJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
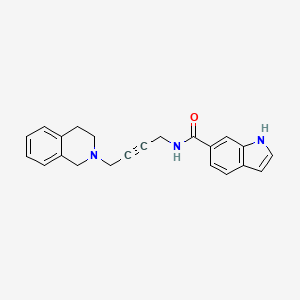
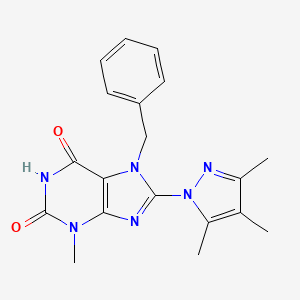
![3-[5-(2-Chlorophenyl)-2-furyl]acrylic acid](/img/structure/B2901233.png)
![2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-5-morpholino-3(2H)-pyridazinone](/img/structure/B2901234.png)
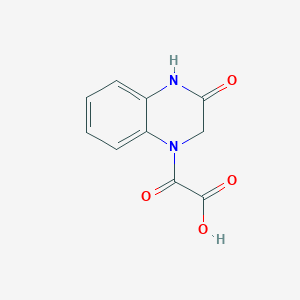
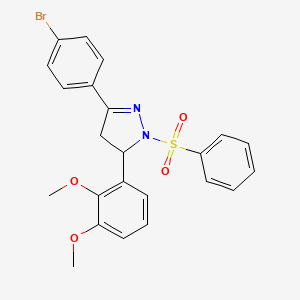
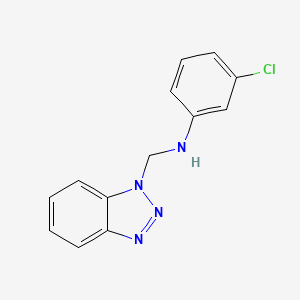

![3-[1-(oxolane-3-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2901242.png)
![1-(4-bromobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2901244.png)
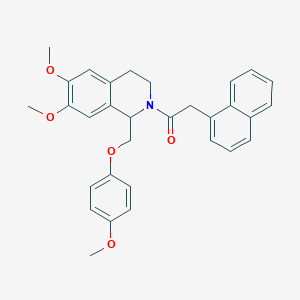
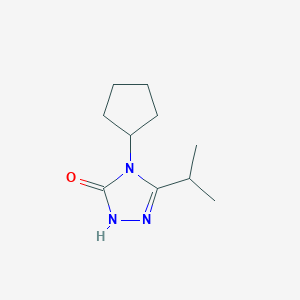

![tert-butyl 2-[N-(3-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]acetate](/img/structure/B2901248.png)
